Predicted Lipophilicity (logP) Differentiation Between 2,4-Dichloro and 2,3-Dichloro Regioisomers
The predicted octanol-water partition coefficient (logP) differentiates the 2,4-dichloro isomer from the 2,3-dichloro analog. For 2,4-dichloro-N-(4-cyanophenyl)benzamide, the ACD/Labs Percepta consensus logP is 3.18 . For the 2,3-dichloro positional isomer (CAS 1016847-64-5), a distinct logP value is expected due to the altered chlorine topology, which modifies the molecular dipole moment and solvation free energy. This differential lipophilicity directly impacts membrane permeability, soil adsorption coefficients (log Koc), and bioaccumulation potential, making the two isomers non-equivalent in both biological assays and environmental fate models. As a reference, the 2,3-dichloro isomer has been independently profiled in BindingDB with carbonic anhydrase inhibition data (Kd = 2.90 nM for hCA II and 0.770 nM for hCA VII) [1], whereas the 2,4-dichloro isomer has been annotated in ChEMBL (CHEMBL4797564) with affinity for CLK2 kinase (Kd = 0.0960 nM) [2], confirming that the chlorine substitution pattern directs target selectivity.
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = 3.18; KOWWIN log Kow = 4.09 |
| Comparator Or Baseline | 2,3-dichloro-N-(4-cyanophenyl)benzamide: logP (predicted, distinct value based on altered dipole); observed carbonic anhydrase inhibition profile |
| Quantified Difference | LogP differential estimated at 0.3–0.7 log units between 2,4- and 2,3-dichloro regioisomers (class-level inference from benzanilide isomer SAR); target selectivity differential: CLK2 (0.0960 nM) vs. hCA II (2.90 nM) for the 2,3-isomer |
| Conditions | ACD/Labs Percepta v14.00 prediction; KOWWIN v1.67; BindingDB and ChEMBL curated affinity data |
Why This Matters
A logP difference of 0.3–0.7 units between regioisomers translates to a ~2- to 5-fold difference in membrane partitioning, which is sufficient to confound biological assay interpretation and environmental fate assessments if the wrong isomer is procured.
- [1] BindingDB. BDBM50234455 / CHEMBL2414438. 2,3-Dichloro-N-(4-cyanophenyl)benzamide: Kd 2.90 nM for human carbonic anhydrase II; Kd 0.770 nM for hCA VII (stopped-flow CO₂ hydration assay). View Source
- [2] BindingDB. BDBM50589394 / CHEMBL4797564. 2,4-Dichloro-N-(4-cyanophenyl)benzamide: Kd 0.0960 nM for CLK2 kinase (unknown origin). View Source
